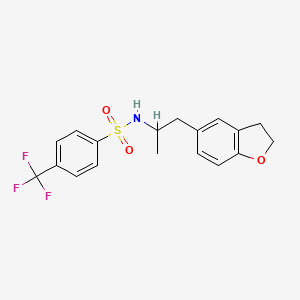

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide

説明

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked to a propan-2-ylamine group and a 4-(trifluoromethyl)benzenesulfonamide substituent. Computational tools like Multiwfn, a wavefunction analysis program, can elucidate its electronic properties, reactivity, and interactions with biological targets .

特性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c1-12(10-13-2-7-17-14(11-13)8-9-25-17)22-26(23,24)16-5-3-15(4-6-16)18(19,20)21/h2-7,11-12,22H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRMIGPZBDORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Chemistry

In chemistry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the design of inhibitors for specific enzymes.

Medicine

Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for its potential as a drug candidate, particularly in targeting bacterial enzymes or as a scaffold for developing new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics, due to the presence of the trifluoromethyl group.

作用機序

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The benzofuran moiety may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique combination of a dihydrobenzofuran ring and a trifluoromethyl-substituted sulfonamide distinguishes it from simpler sulfonamide derivatives. For example:

| Compound | Key Substituents | Electron-Withdrawing Effects | LogP (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Dihydrobenzofuran, CF₃ | High (CF₃ enhances polarity) | ~3.2 | ~386.36 |

| 4-(Methyl)benzenesulfonamide | Methyl | Low | ~1.8 | ~171.21 |

| N-(Benzofuran-5-yl)propan-2-yl-sulfonamide | Benzofuran (non-hydrogenated) | Moderate | ~2.9 | ~344.40 |

- Electrostatic Potential (ESP) Analysis: Using Multiwfn, the trifluoromethyl group in the target compound generates a strong electron-deficient region, enhancing its polarity compared to methyl-substituted analogs. This feature may improve binding to polar enzyme active sites .

- Bond Order Analysis : The dihydrobenzofuran ring exhibits delocalized electron density, as visualized via Multiwfn ’s bond order calculations, which contrasts with the fully aromatic benzofuran in analogs. This difference could influence metabolic stability .

Pharmacokinetic and Binding Interactions

- Protein Binding : Multiwfn -derived electron localization function (ELF) maps suggest stronger hydrogen-bonding capacity at the sulfonamide group compared to methyl-substituted derivatives, favoring interactions with serine proteases or carbonic anhydrases .

Research Findings and Methodological Insights

- Topological Analysis: Multiwfn’s topology analysis of electron density reveals critical bond paths and non-covalent interaction regions, highlighting the trifluoromethyl group’s role in stabilizing charge-transfer interactions .

- Spectroscopic Predictions: Density-of-states (DOS) plots generated via Multiwfn indicate distinct electronic transitions in the UV-Vis spectrum, distinguishing the target compound from non-fluorinated analogs .

生物活性

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 373.42 g/mol

This compound features a benzofuran moiety, which is known for its diverse biological activities, combined with a sulfonamide group that often enhances pharmacological properties.

Antiproliferative Activity

Research has indicated that compounds containing the benzofuran structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown activity against breast, colon, and lung cancer cell lines, suggesting that the benzofuran core may contribute to these effects through mechanisms that are yet to be fully elucidated .

Anti-inflammatory Properties

The presence of the sulfonamide group in N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide may confer anti-inflammatory properties. Studies on similar compounds have demonstrated their ability to inhibit prostaglandin synthesis, a key mediator in inflammatory processes. For example, 2,3-dihydrobenzofuran derivatives have been shown to significantly inhibit inflammation in various animal models .

Synthetic Routes

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves several steps:

- Formation of the Benzofuran Core : This involves cyclization reactions from phenolic precursors.

- Alkylation : The introduction of the propan-2-yl group via alkylation reactions.

- Sulfonamide Formation : Finalizing the structure through reaction with sulfonyl chlorides.

Proposed Mechanisms

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : The antiproliferative effects may occur through cell cycle arrest at various checkpoints.

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

These findings suggest a promising avenue for further research into N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。